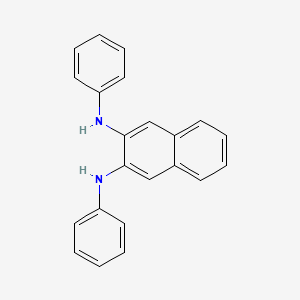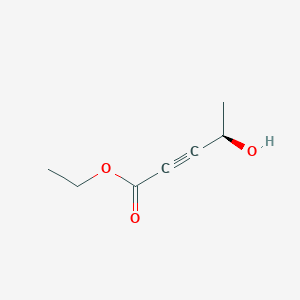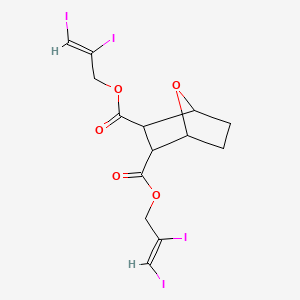
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-diiodoallyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-diiodoallyl) ester is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of an oxabicycloheptane core, which is a seven-membered ring containing an oxygen atom. The compound also features two ester groups derived from 2,3-diiodoallyl alcohol. This structure imparts unique chemical properties and reactivity, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-diiodoallyl) ester typically involves multiple steps:
Formation of the Oxabicycloheptane Core: This can be achieved through a Diels-Alder reaction involving a furan derivative and a suitable dienophile.
Introduction of Carboxylic Acid Groups: The oxabicycloheptane intermediate is then functionalized to introduce carboxylic acid groups at the 2 and 3 positions.
Esterification with 2,3-Diiodoallyl Alcohol: The final step involves esterification of the carboxylic acid groups with 2,3-diiodoallyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-diiodoallyl) ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The iodine atoms in the diiodoallyl groups can be reduced to form allyl groups.
Substitution: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-diiodoallyl) ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-diiodoallyl) ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its unique structure.
Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid .
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-allyl) ester .
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-azidoallyl) ester .
Uniqueness
The presence of diiodoallyl groups in 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-diiodoallyl) ester imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
73806-18-5 |
|---|---|
Molekularformel |
C14H14I4O5 |
Molekulargewicht |
769.87 g/mol |
IUPAC-Name |
bis[(Z)-2,3-diiodoprop-2-enyl] 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C14H14I4O5/c15-3-7(17)5-21-13(19)11-9-1-2-10(23-9)12(11)14(20)22-6-8(18)4-16/h3-4,9-12H,1-2,5-6H2/b7-3-,8-4- |
InChI-Schlüssel |
LRYQQECYHNCOGX-VHOZIDCHSA-N |
Isomerische SMILES |
C1C2OC(C1)C(C2C(=O)OC/C(=C/I)/I)C(=O)OC/C(=C/I)/I |
Kanonische SMILES |
C1CC2C(C(C1O2)C(=O)OCC(=CI)I)C(=O)OCC(=CI)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


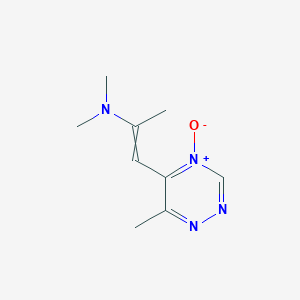
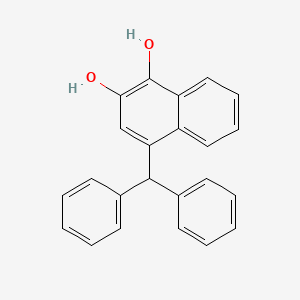
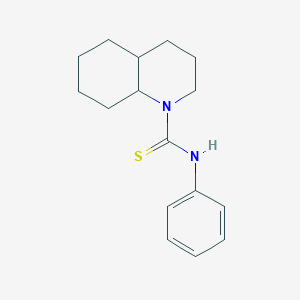
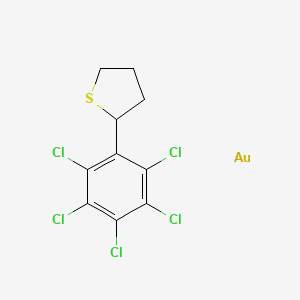
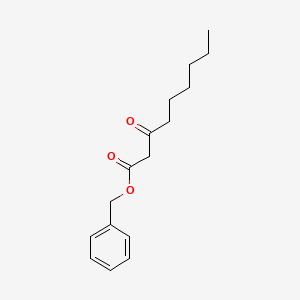
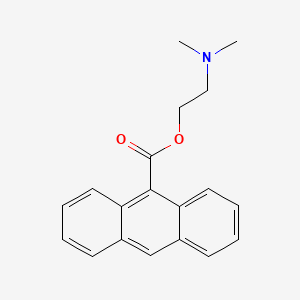

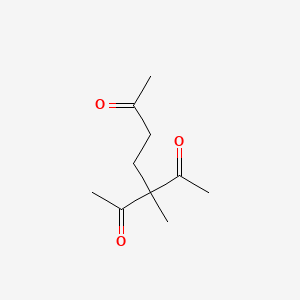
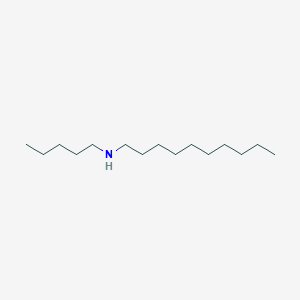
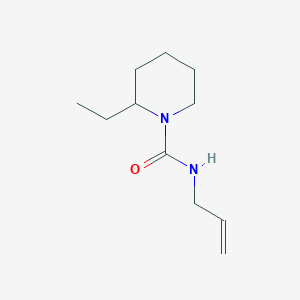
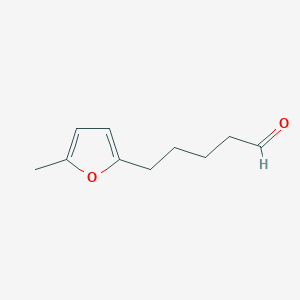
![9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14466856.png)
